molecular formula C10H7ClFNO3 B14350032 Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate CAS No. 91151-66-5

Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate

Cat. No.: B14350032
CAS No.: 91151-66-5
M. Wt: 243.62 g/mol
InChI Key: FGZQEZUAHBDFKP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate is an organic compound that belongs to the class of aromatic esters It features a benzene ring substituted with chlorine, fluorine, and isocyanate groups, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with ethyl benzoate, nitration is performed to introduce a nitro group at the desired position on the benzene ring.

    Halogenation: The nitro compound is then subjected to halogenation to introduce chlorine and fluorine atoms at specific positions.

    Reduction: The nitro group is reduced to an amine group using reducing agents such as tin and hydrochloric acid.

    Isocyanation: Finally, the amine group is converted to an isocyanate group using phosgene or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Addition Reactions: Alcohols or amines in the presence of a catalyst or under mild heating.

Major Products

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing chlorine or fluorine.

    Hydrolysis: Ethyl 2-chloro-4-fluoro-5-carboxybenzoate.

    Addition Reactions: Urethanes or ureas depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs with specific biological activities.

    Materials Science: Utilized in the preparation of polymers and advanced materials with unique properties.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity makes it useful in studying enzyme inhibition and protein labeling.

Comparison with Similar Compounds

Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate can be compared with other similar compounds such as:

    Ethyl 2-chloro-5-isocyanatobenzoate: Lacks the fluorine atom, which may affect its reactivity and applications.

    Ethyl 4-fluoro-5-isocyanatobenzoate: Lacks the chlorine atom, leading to different chemical properties.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties that can be exploited in various applications.

Properties

CAS No.

91151-66-5

Molecular Formula

C10H7ClFNO3

Molecular Weight

243.62 g/mol

IUPAC Name

ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate

InChI

InChI=1S/C10H7ClFNO3/c1-2-16-10(15)6-3-9(13-5-14)8(12)4-7(6)11/h3-4H,2H2,1H3

InChI Key

FGZQEZUAHBDFKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)F)N=C=O

Origin of Product

United States

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